molecular formula C30H24N2O2 B10863652 10-(1-Naphthylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

10-(1-Naphthylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

Cat. No.: B10863652
M. Wt: 444.5 g/mol
InChI Key: GRHIJDUPTQCUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(1-Naphthylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes a naphthylcarbonyl group and a phenyl group attached to a hexahydro-dibenzo diazepine core. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(1-Naphthylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one typically involves multi-component reactions. One common method involves the reaction of aldehydes, dimedone, and o-phenylenediamine under grinding conditions at 70°C, catalyzed by zinc sulfide nanoparticles . This method offers high yields, short reaction times, and minimal catalyst loading.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which allows for efficient and scalable production. Continuous flow synthesis involves the use of microreactors and automated systems to carry out reactions in a controlled and continuous manner .

Chemical Reactions Analysis

Types of Reactions

10-(1-Naphthylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

10-(1-Naphthylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(1-Naphthylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tumor cell proliferation by inducing apoptosis and affecting mitochondrial membrane potential . The compound also increases the levels of reactive oxygen species, leading to cell cycle arrest in the G2/M phase.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(1-Naphthylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is unique due to its specific structural features, such as the naphthylcarbonyl and phenyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C30H24N2O2

Molecular Weight

444.5 g/mol

IUPAC Name

5-(naphthalene-1-carbonyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H24N2O2/c33-27-19-9-17-25-28(27)29(21-11-2-1-3-12-21)32(26-18-7-6-16-24(26)31-25)30(34)23-15-8-13-20-10-4-5-14-22(20)23/h1-8,10-16,18,29,31H,9,17,19H2

InChI Key

GRHIJDUPTQCUDF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.